molecular formula C10H19N3O B15438964 (1-Heptyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 77177-24-3

(1-Heptyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B15438964
CAS No.: 77177-24-3
M. Wt: 197.28 g/mol
InChI Key: PRZSQBMDQIOHLF-UHFFFAOYSA-N
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Description

(1-Heptyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-based compound featuring a hydroxymethyl group at the 4-position of the triazole ring and a heptyl chain at the 1-position. Triazole rings are known for their stability and hydrogen-bonding capabilities, making this compound relevant in medicinal chemistry and materials science .

Properties

CAS No.

77177-24-3

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

(1-heptyltriazol-4-yl)methanol

InChI

InChI=1S/C10H19N3O/c1-2-3-4-5-6-7-13-8-10(9-14)11-12-13/h8,14H,2-7,9H2,1H3

InChI Key

PRZSQBMDQIOHLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C=C(N=N1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Triazole Methanol Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
(1-Heptyl-1H-1,2,3-triazol-4-yl)methanol Heptyl (C₇H₁₅) C₁₁H₂₁N₃O 227.31 Not reported High lipophilicity; potential drug design
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl (C₆H₅CH₂) C₁₀H₁₁N₃O 189.21 77.8 Pharmacological interest; corrosion inhibition (37.8–89.3% efficiency in 1 M HCl)
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol Ethyl (C₂H₅) C₅H₉N₃O 127.14 Not reported Simpler alkyl chain; intermediate in organic synthesis
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl (ClC₆H₄) C₉H₈ClN₃O 225.63 Not reported Enhanced electronic effects; potential bioactivity
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2,3-Difluorophenyl C₉H₇F₂N₃O 235.17 Not reported High electronegativity; drug design applications

Key Differences and Trends

  • Substituent Effects :

    • Alkyl Chains (Heptyl/Ethyl) : Longer chains (heptyl) increase hydrophobicity, favoring lipid-rich environments. Ethyl derivatives are more water-soluble.
    • Aromatic Substituents (Benzyl/Chlorophenyl/Fluorophenyl) : Enhance electronic interactions and binding affinity in biological targets. Fluorine and chlorine atoms improve metabolic stability and electronegativity .
  • Applications :

    • Medicinal Chemistry : Aromatic derivatives (benzyl, fluorophenyl) are preferred for target-specific interactions. Alkyl derivatives (heptyl) may optimize pharmacokinetics .
    • Materials Science : Heptyl and benzyl derivatives could serve as surfactants or corrosion inhibitors, depending on substituent polarity .

Q & A

Q. Optimization Strategies :

  • Temperature control : Higher temperatures (50–60°C) accelerate reaction rates but may reduce selectivity.
  • Solvent selection : Polar aprotic solvents enhance solubility of triazole intermediates .
  • Catalyst loading : 5–10 mol% Cu(I) ensures high yields (>80%) without side reactions .

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature50–60°C↑ Rate, ↓ Purity
SolventDMSO/ACN↑ Solubility
Catalyst (Cu(I))5–10 mol%Balanced efficiency

How should researchers resolve discrepancies in NMR data for triazole derivatives like this compound?

Advanced Research Question
Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : Triazole rings exhibit keto-enol tautomerism, altering proton environments.
  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts .

Q. Methodological Approach :

2D NMR Analysis : Use HSQC and HMBC to assign ambiguous peaks.

Comparative referencing : Cross-check with published spectra of analogous triazoles (e.g., benzyl-substituted derivatives) .

Dynamic NMR : Variable-temperature studies to identify tautomeric equilibria.

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question
A multi-technique approach is essential:

  • FTIR : Confirm hydroxyl (-OH, ~3200–3400 cm⁻¹) and triazole C=N (1600–1500 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign protons on the triazole ring (δ 7.5–8.5 ppm for H-C=N) and heptyl chain (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Table 2: Key NMR Signals

Proton EnvironmentExpected δ (ppm)Example Reference
Triazole H-C=N7.5–8.5
Heptyl CH₃0.8–1.0
Methanol -OH1.5–2.5 (broad)

How can solubility challenges of this compound be addressed in biological assays?

Advanced Research Question
The compound’s amphiphilic nature (polar triazole + hydrophobic heptyl chain) complicates aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering the triazole core.
  • Surfactant-assisted dissolution : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvation behavior and partition coefficients (logP).
  • DFT Calculations : Optimize geometry and predict NMR/IR spectra using B3LYP/6-31G(d) basis sets .
  • Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) libraries can estimate CCS values for [M+H]⁺ ions, aiding structural validation .

How do steric effects of the heptyl chain influence the reactivity of this compound in further derivatization?

Advanced Research Question
The heptyl chain introduces steric hindrance, affecting:

  • Nucleophilic substitution : Bulky groups reduce accessibility to the triazole’s N-atoms.
  • Catalytic reactions : Use smaller catalysts (e.g., Pd nanoparticles) for Suzuki-Miyaura couplings .
  • Protection-deprotection : Temporary silyl protection (-SiMe₃) of the hydroxyl group improves reaction yields .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Research Question
Common byproducts include dimerized triazoles or oxidized methanol derivatives . Mitigation steps:

  • Inert atmosphere : N₂ or Ar prevents oxidation of the methanol group .
  • Slow addition : Gradual introduction of azide precursors reduces exothermic side reactions.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress .

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